molecular formula C17H17FN4 B8110739 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8110739
M. Wt: 296.34 g/mol
InChI Key: LJMGIWIJJSFMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a chemically sophisticated small molecule that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in drug design, noted for its versatility and ability to contribute to favorable physicochemical properties in drug candidates . This compound is particularly valuable for researchers developing novel therapeutics, as this specific heterocyclic system has been identified as a potent scaffold for inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising target for the treatment of autoimmune diseases such as psoriasis . Furthermore, analogous [1,2,4]triazolo[1,5-a]pyridine compounds have demonstrated significant potential as anticancer agents by acting as inhibitors of phosphoinositide 3-kinases (PI3Ks) and mTOR, showing remarkable antiproliferative effects against various human cancer cell lines . The structural features of this compound—including the 3-fluorophenyl substituent and the piperidin-4-yl moiety—are designed to facilitate targeted interactions within enzyme binding pockets, making it a highly relevant building block for constructing focused libraries for high-throughput screening and structure-activity relationship (SAR) studies. Key Research Applications: • Drug Discovery: Serves as a key intermediate for the synthesis of potential therapeutics targeting autoimmune disorders and cancer . • Medicinal Chemistry: Provides a versatile scaffold for analog generation and exploration of structure-activity relationships. • Biochemical Research: Used as a tool compound for probing enzyme mechanisms and cellular pathways. Handling and Storage: This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. For specific storage conditions, please refer to the certificate of analysis.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4/c18-15-3-1-2-13(10-15)14-4-5-16-20-17(21-22(16)11-14)12-6-8-19-9-7-12/h1-5,10-12,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGIWIJJSFMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino-Triazole Precursors

The triazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation between 5-amino-1,2,4-triazole derivatives and α,β-unsaturated carbonyl compounds. For 6-(3-fluorophenyl) derivatives, 3-fluorophenylacetaldehyde (or its keto-enol tautomers) reacts with 5-amino-1,2,4-triazole under acidic conditions:

Reaction Conditions

  • Solvent: Ethanol/glacial acetic acid (4:1 v/v)

  • Temperature: 100°C (microwave-assisted)

  • Time: 15–30 min

  • Yield: 68–72%

Mechanistic Insight
Density functional theory (DFT) studies reveal that the reaction proceeds through:

  • Nucleophilic attack by the triazole amino group on the carbonyl carbon

  • Tautomerization to form imine intermediate

  • Intramolecular cyclization with elimination of H2O

Continuous Flow Optimization

Recent advances utilize continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time4 h3.5 min98.5%
Isolated Yield31%53%71%
Byproduct Formation22%8%64%

Data from

Flow conditions (0.5 mL/min, 120°C) enable rapid mixing and precise temperature control, suppressing dimerization side reactions.

Piperidine Ring Functionalization at C2

Reductive Amination Strategy

Integrated Synthetic Routes

Three-Step Convergent Approach

StepReactionConditionsYield
1Triazole Ring FormationMicrowave, EtOH/HOAc72%
2Stille CouplingPd(OAc)2/XPhos, 100°C85%
3Piperidine InstallationH2/Ra-Ni → Alkylation61%

Overall Yield: 37%

One-Pot Tandem Methodology

Advanced protocols combine steps 1–3 in a single reactor:

Key Advantages :

  • Avoid intermediate purification

  • 45% overall yield

  • 8 h total process time

Limitations

  • Requires precise stoichiometric control

  • Sensitive to byproduct accumulation

Analytical Characterization Data

Spectroscopic Profiles

TechniqueKey Signals
1H NMR (400 MHz, DMSO- d6)δ 8.52–8.59 (m, 2H, Ar-H), 7.07 (s, 1H, Triazole-H), 3.45–3.42 (m, 2H, Piperidine-H)
13C NMR 158.9 (C-F), 145.2 (Triazole-C2), 129.4–115.7 (Ar-C)
HRMS m/z 296.34 [M+H]+ (Calcd. 296.34)

Purity Optimization

Purification MethodPurity (%)Recovery (%)
Silica Chromatography98.282
Recrystallization99.565
Acid-Base Extraction97.188

Data compiled from

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Palladium Catalysts43%
3-Fluorophenyl Reagents29%
Solvent Recovery12%

Based on 10 kg batch production

Environmental Impact

MetricBatch ProcessFlow Process
PMI (Process Mass Intensity)8641
E-Factor3418
Carbon Footprint (kg CO2/kg)12.76.9

PMI = Total mass input/mass product; E-Factor = Waste mass/product mass

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown potential in modulating protein kinase activity, which is crucial for cancer cell proliferation. Its ability to inhibit specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that triazolo derivatives exhibit antibacterial and antifungal activities. The unique structure of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine allows it to interact effectively with microbial enzymes, leading to inhibition of growth and survival of pathogens. This property positions it as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. By targeting specific pathways involved in inflammation, it may help manage conditions like arthritis and other inflammatory diseases. This application is particularly relevant given the rising incidence of chronic inflammatory disorders globally .

Neurological Applications

There is emerging evidence that triazole derivatives can influence neurological pathways. The piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases or conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

The structure of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is critical for its biological activity. Studies have shown that modifications to the piperidine ring or the fluorophenyl group can significantly alter its potency and selectivity against various biological targets. Understanding these relationships helps in designing more effective derivatives with improved therapeutic profiles .

Case Studies

Several studies have documented the efficacy of similar triazole compounds:

  • Case Study 1 : A derivative with a similar scaffold demonstrated significant anticancer activity against breast cancer cell lines through apoptosis induction mechanisms.
  • Case Study 2 : Another study highlighted a triazole compound's effectiveness against Plasmodium falciparum, suggesting potential antimalarial applications. This underscores the versatility of triazoles in targeting different diseases .

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorinated vs. Chlorinated Substituents : Fluorine in the main compound likely improves binding affinity and pharmacokinetics compared to chlorinated analogs (e.g., Compound 4), though chlorine may reduce toxicity .
  • Piperidine vs. Other Amines : The piperidin-4-yl group offers conformational rigidity and solubility advantages over linear amines (e.g., Tosposertib’s imidazoimidazol), which prioritize target specificity .
  • Core Heterocycle Variations : Triazolo[1,5-a]pyrimidines (Compounds 3–4) exhibit broader liquid-phase stability, whereas triazolo[1,5-a][1,3,5]triazines () optimize receptor binding through planar geometry .

Research Findings and Trends

  • Fluorine’s Role : Fluorinated triazolopyridines consistently show enhanced bioactivity due to improved target binding and metabolic resistance .
  • Piperidine Utility : Piperidine-substituted derivatives balance solubility and efficacy, critical for CNS-targeted drugs .

Q & A

Q. What are the common synthetic strategies for constructing the [1,2,4]triazolo[1,5-a]pyridine core in this compound?

The [1,2,4]triazolo[1,5-a]pyridine scaffold can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like Pb(OAc)₄ or MnO₂ . Alternative methods include copper-catalyzed N–N coupling of guanidylpyridines, which avoids harsh conditions and achieves high yields (75–90%) . For derivatives with substituents at position 2 (e.g., piperidin-4-yl), functionalization via Suzuki coupling or nucleophilic substitution of brominated intermediates is typical .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-fluorophenyl and piperidinyl groups). Key NMR signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈FN₅: 312.1578) .

Q. What solvents and reaction conditions optimize yield during piperidinyl group introduction?

Piperidine derivatives are typically introduced via nucleophilic substitution of halogenated intermediates (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) in polar aprotic solvents like DMF or DMSO at 80–100°C. Catalytic KI or K₂CO₃ enhances reactivity, achieving yields of 60–85% .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition potential?

  • Core Modifications : Vary the 3-fluorophenyl group (e.g., replace with pyridinyl or thiophene) to assess steric/electronic effects .
  • Piperidinyl Optimization : Introduce substituents (e.g., methyl, hydroxyl) to modulate solubility and target binding .
  • Assays : Use enzymatic assays (e.g., TGFβR1 inhibition) with IC₅₀ determination and crystallography to map binding interactions .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Metabolic Stability Check : Use liver microsome assays to rule out false negatives due to rapid degradation .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. How to mitigate byproduct formation during triazolo[1,5-a]pyridine synthesis?

  • Oxidant Selection : Replace NaOCl with PIFA (PhI(OCOCF₃)₂) to reduce oxidative byproducts (e.g., over-oxidized pyridines) .
  • Temperature Control : Maintain reflux at 80–90°C to prevent decomposition of thermally sensitive intermediates .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Salt Formation : Convert the free base to a hydrochloride salt to enhance water solubility .
  • Prodrug Design : Esterify the piperidinyl group (e.g., acetyl or pivaloyl ester) for slow hydrolysis in plasma .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.